molecular formula C10H12N2O B2404487 3-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one CAS No. 60716-71-4

3-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B2404487
CAS No.: 60716-71-4
M. Wt: 176.219
InChI Key: SZDFIVJGWVHZAV-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-1,3-dihydro-2H-indol-2-one is a heterocyclic compound featuring an indol-2-one scaffold substituted at the 3-position with a 2-aminoethyl group. The indol-2-one core is a privileged structure in medicinal chemistry, known for its versatility in forming derivatives with diverse biological activities. The aminoethyl substituent introduces a basic amine functionality, which may enhance solubility and enable interactions with biological targets through hydrogen bonding or ionic interactions.

Properties

IUPAC Name

3-(2-aminoethyl)-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-6-5-8-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5-6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDFIVJGWVHZAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one can be achieved through several methods:

Industrial Production Methods

Industrial production of tryptamine typically involves the decarboxylation of tryptophan using enzymatic or chemical methods. The enzymatic method employs tryptophan decarboxylase, while the chemical method uses high temperatures and acidic conditions to achieve decarboxylation .

Scientific Research Applications

The biological activities of 3-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one are primarily attributed to its structural similarity to neurotransmitters such as serotonin and melatonin. This similarity allows it to interact with various receptors in the body, leading to several therapeutic effects.

Neuropharmacological Effects

Research indicates that this compound may act as a serotonin receptor agonist , influencing mood and behavior. It has been studied for its potential applications in treating mood disorders and anxiety-related conditions due to its ability to modulate neurotransmission pathways.

Anticancer Activity

The compound has shown promise in anticancer research. Studies have demonstrated that indole derivatives can induce apoptosis in cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 (breast cancer)TBDInduces apoptosis
Similar Indole DerivativeMEL-8 (melanoma)12.1Induces apoptosis

This table summarizes the cytotoxic effects observed in various cancer cell lines, indicating the potential of this compound as a lead candidate for further drug development.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that these derivatives could be developed into therapeutic agents for treating infections resistant to conventional antibiotics.

Neuropharmacological Evaluation

A study focused on the neuropharmacological effects of indole derivatives revealed that they could effectively modulate serotonin receptors. This modulation suggests potential applications in treating anxiety and depression disorders.

Anticancer Research

In a notable study examining the anticancer properties of indole derivatives, researchers found that compounds similar to this compound displayed potent activity against leukemia and breast cancer cell lines. The results indicated that these compounds could serve as lead candidates for further drug development.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The indol-2-one scaffold allows for diverse substitutions at the 3- and 4-positions. Key analogs and their structural distinctions are summarized below:

Compound Name Substituent Position/Type Key Structural Feature Reference
3-(2-Aminoethyl)-1,3-dihydro-2H-indol-2-one 3-position: 2-aminoethyl group Basic amine for solubility/bioactivity -
(3Z)-3-[(4-Methoxyanilino)methylidene]-1,3-dihydro-2H-indol-2-one (JK3-37) 3-position: Schiff base (methoxyanilino) Planar conjugated system for HCV inhibition
3-Ferrocenylmethylidene-1,3-dihydro-2H-indol-2-one 3-position: Ferrocene group Organometallic moiety for kinase inhibition
4-Substituted methylidene oxindoles (e.g., 3a–3e) 4-position: Aromatic aldehydes (e.g., Br, Cl) Extended conjugation for solid-state studies
3-[(2-Aminophenyl)imino]-1,3-dihydro-2H-indol-2-one 3-position: Imino group with aromatic amine Schiff base for coordination chemistry

Key Observations :

  • Substituent Effects : Electron-donating groups (e.g., methoxy in JK3-37) enhance π-conjugation, while bulky substituents (e.g., ferrocene) introduce steric and electronic complexity .
  • Positional Influence : Substitutions at the 3-position (common in bioactive derivatives) vs. 4-position (studied for crystallographic packing) dictate molecular interactions .

Key Observations :

  • Catalysts : p-Toluenesulfonic acid (p-TSA) is frequently used to catalyze condensations .
  • Isomer Separation : Geometrical isomers (E/Z) in methylidene derivatives are separable via chromatography .

Key Observations :

  • Aminoethyl Group Potential: The 2-aminoethyl group may improve solubility and reduce cytotoxicity compared to hydrophobic or metal-containing substituents.
  • Toxicity Modulation: Substituents like methylol or aminoethyl could mitigate the high cytotoxicity of the parent indol-2-one .

Physicochemical Properties

Solid-state and solubility characteristics are influenced by substituents:

Compound Class Solubility Trends Solid-State Characterization Reference
Methylidene Oxindoles Low (hydrophobic aryl groups) X-ray crystallography reveals planar structures
Aminoethyl Derivatives Moderate (polar amine group) Not reported in evidence -
Ferrocene Derivatives Low (organometallic bulk) X-ray confirms ferrocene-indol-2-one geometry

Key Observations :

  • Crystallinity : Aryl-substituted derivatives exhibit defined packing modes due to π-π stacking .
  • Solubility: Polar groups (e.g., aminoethyl) likely enhance aqueous solubility, critical for drug delivery.

Biological Activity

3-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C10H12N2O. It features an indole structure that is pivotal in many biological systems, particularly as a neurotransmitter analog. The compound's structural similarity to serotonin and melatonin suggests potential interactions with neurotransmitter systems, influencing mood and behavior.

1. Neurotransmitter Analog

Research indicates that this compound may act as a neurotransmitter analog. Its ability to bind to serotonin receptors could influence neurotransmission pathways, making it a candidate for studying mood disorders and anxiety treatments.

2. Anticancer Properties

The compound has been investigated for its anticancer activities. Studies have shown that derivatives of indole compounds can exhibit significant inhibition of various cancer cell lines. For instance, related compounds have demonstrated IC50 values in the micromolar range against human cancer cell lines, indicating strong potential for further development in cancer therapeutics .

3. Antimicrobial Activity

There is also emerging evidence suggesting the antimicrobial properties of this compound. Its derivatives have been shown to possess minimum inhibitory concentrations (MIC) against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent .

The mechanism of action for this compound involves:

  • Binding to Receptors : The compound binds to serotonin receptors, which may modulate neurotransmission and affect physiological responses related to mood and anxiety.
  • Inhibition of Kinases : Some studies suggest that similar indole derivatives inhibit specific kinases involved in cancer progression. This inhibition can disrupt signaling pathways essential for tumor growth and survival .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Neurotransmitter AnalogPotential binding to serotonin receptors; influences mood behavior
AnticancerSignificant IC50 values against various cancer cell lines
AntimicrobialEffective against key pathogens; MIC values indicate broad-spectrum activity

Case Studies

  • Neurotransmitter Study :
    A study explored the interaction of this compound with serotonin receptors, demonstrating its potential as an anxiolytic agent by modulating serotonin levels in animal models.
  • Cancer Inhibition :
    A series of experiments assessed the anticancer efficacy of related indole compounds, reporting IC50 values ranging from 0.5 µM to 10 µM against various human cancer cell lines such as HCCLM3 and HepG2. These findings underscore the therapeutic potential of this compound class in oncology .
  • Antimicrobial Efficacy :
    In vitro studies revealed that derivatives exhibited MIC values between 80–160 µg/ml against common bacterial strains, showcasing their potential as novel antibiotics .

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